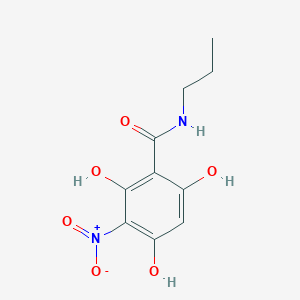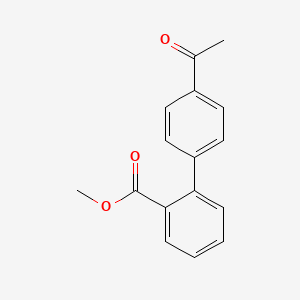![molecular formula C19H16N2O4S B14274273 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 136832-74-1](/img/structure/B14274273.png)
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine moiety linked to a pyrrolidine-2,5-dione structure through a propanoyl group.
準備方法
The synthesis of 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 10H-phenothiazine and pyrrolidine-2,5-dione as the primary starting materials.
Propanoylation: The 10H-phenothiazine is first reacted with propanoyl chloride in the presence of a base such as pyridine to form 3-(10H-phenothiazin-10-yl)propanoyl chloride.
Esterification: The resulting 3-(10H-phenothiazin-10-yl)propanoyl chloride is then reacted with pyrrolidine-2,5-dione in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine moiety can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine nitrogen, using reagents such as alkyl halides or acyl chlorides to form N-substituted derivatives.
科学的研究の応用
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use as antipsychotic and antiemetic agents.
Industry: The compound is used in the development of dyes and pigments due to the chromophoric properties of the phenothiazine moiety.
作用機序
The mechanism of action of 1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenothiazine moiety interacts with dopamine receptors, particularly D2 receptors, which are implicated in its antipsychotic effects.
Pathways: The compound may modulate neurotransmitter pathways, including dopamine and serotonin pathways, contributing to its therapeutic effects.
類似化合物との比較
1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine structure but different substituents, leading to distinct pharmacological properties.
Promethazine: An antiemetic and antihistamine agent with a phenothiazine core, differing in its side chain and functional groups.
Thioridazine: Another antipsychotic agent with a phenothiazine structure, known for its unique side effect profile.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
136832-74-1 |
|---|---|
分子式 |
C19H16N2O4S |
分子量 |
368.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-phenothiazin-10-ylpropanoate |
InChI |
InChI=1S/C19H16N2O4S/c22-17-9-10-18(23)21(17)25-19(24)11-12-20-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)20/h1-8H,9-12H2 |
InChIキー |
ORIHYEVTRZYTJF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



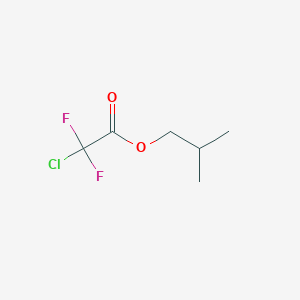

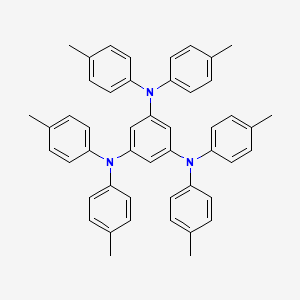
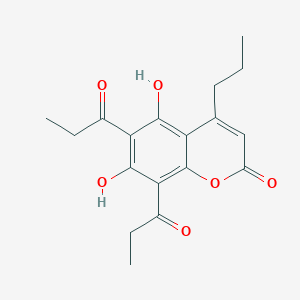
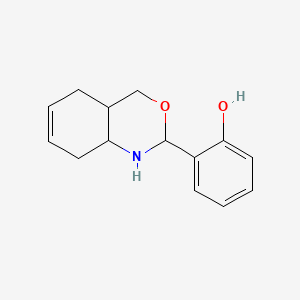


![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
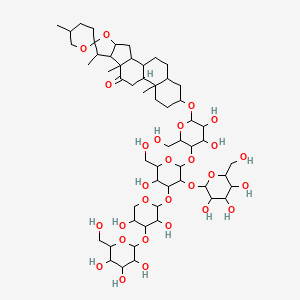
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
